molecular formula C15H14N+ B372614 8,10-dimethylpyrido[1,2-a]quinolinium

8,10-dimethylpyrido[1,2-a]quinolinium

Cat. No.: B372614
M. Wt: 208.28g/mol
InChI Key: XSOWBIFZHQDSMT-UHFFFAOYSA-N
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Description

8,10-Dimethylpyrido[1,2-a]quinolinium is a fused heterocyclic compound featuring a pyrido-quinolinium core with methyl substituents at positions 8 and 10. The dimethyl groups likely influence electronic effects, solubility, and steric interactions, distinguishing it from other derivatives .

Properties

Molecular Formula

C15H14N+

Molecular Weight

208.28g/mol

IUPAC Name

8,10-dimethylbenzo[c]quinolizin-11-ium

InChI

InChI=1S/C15H14N/c1-11-9-12(2)15-13(10-11)6-7-14-5-3-4-8-16(14)15/h3-10H,1-2H3/q+1

InChI Key

XSOWBIFZHQDSMT-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C=CC3=CC=CC=[N+]32)C

Canonical SMILES

CC1=CC(=C2C(=C1)C=CC3=CC=CC=[N+]32)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,10-dimethylpyrido[1,2-a]quinolinium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic conditions. For instance, starting from a substituted benzaldehyde and a suitable amine, the intermediate Schiff base can be cyclized using a strong acid like sulfuric acid to yield the desired quinolizinium compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 8,10-dimethylpyrido[1,2-a]quinolinium can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common, where substituents on the aromatic ring can be replaced by other groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of quinolizinium oxides.

    Reduction: Formation of reduced quinolizinium derivatives.

    Substitution: Formation of halogenated or nitrated quinolizinium compounds.

Scientific Research Applications

Chemistry: 8,10-dimethylpyrido[1,2-a]quinolinium is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine: This compound has shown potential as an antibacterial agent. Studies have indicated that derivatives of quinolizinium can inhibit bacterial cell division by targeting essential proteins involved in cytokinesis .

Industry: In the materials science field, this compound is explored for its electronic properties. It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The antibacterial activity of 8,10-dimethylpyrido[1,2-a]quinolinium is primarily due to its ability to disrupt bacterial cell division. It targets the protein FtsZ, which is crucial for the formation of the cytokinetic Z-ring during cell division. By inhibiting the polymerization of FtsZ, the compound effectively halts bacterial proliferation .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Comparisons:

  • Pyrido[1,2-a]quinolinium Derivatives: Unlike 8,10-dimethylpyrido[1,2-a]quinolinium, compounds such as 2,2-dimethyl-1,2-dihydrobenzo[a]furo[2,3-c]phenanthridine (P1) () feature fused furan and phenanthridine moieties with dimethyl substituents. The absence of a pyridine ring in P1 reduces π-conjugation compared to the target compound .
  • 7,7-Dimethyl-7H-indolo[1,2-a]quinolinium Merocyanines (): These dyes share a dimethyl-substituted quinolinium core but incorporate an indole ring. The 7,7-dimethyl configuration enhances solvatochromic properties, suggesting that substituent position critically affects photophysical behavior .
  • Benzazolo[3,2-a]quinolinium Salts (BQS) (): These planar heteroaromatic systems with quaternized nitrogen exhibit anticancer activity. The absence of a pyridine ring in BQS alters electronic delocalization compared to the target compound .

Table 1: Substituent Impact on Properties

Compound Core Structure Substituents Key Property/Action Reference
This compound Pyrido-quinolinium 8,10-dimethyl Hypothesized electronic modulation
P1 () Benzo[a]furo-phenanthridine 2,2-dimethyl Reduced π-conjugation
7,7-Dimethyl-indoloquinolinium () Indolo-quinolinium 7,7-dimethyl Solvatochromic sensor
BQS () Benzazolo-quinolinium Varied R-groups Caspase activation (anticancer)

Spectroscopic and Physicochemical Properties

Key Comparisons:

  • NMR Shifts: Methyl groups in this compound would likely produce distinct upfield $ ^1H $ NMR signals (δ 1.5–2.5 ppm), similar to 7,7-dimethyl-indoloquinolinium (δ 1.2–1.8 ppm) .
  • Fluorescence: Imidazo[1,2-a]quinolinium derivatives () exhibit strong fluorescence due to extended π-systems, a trait that may vary in the target compound based on substituent electron-withdrawing/donating effects .

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